molecular formula C12H22N2O2 B14894156 tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate

tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate

Cat. No.: B14894156
M. Wt: 226.32 g/mol
InChI Key: GNOFKYLKIMEVBS-UTLUCORTSA-N
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Description

tert-Butyl ((1S,4R,5R)-2-azabicyclo[321]octan-4-yl)carbamate is a bicyclic compound that features a tert-butyl carbamate group

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-9-5-4-8(10)6-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m1/s1

InChI Key

GNOFKYLKIMEVBS-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN[C@H]2CC[C@@H]1C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2CCC1C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines. Substitution reactions can lead to a variety of substituted carbamate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate

Uniqueness

tert-Butyl ((1S,4R,5R)-2-azabicyclo[321]octan-4-yl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group This combination of features gives it distinct chemical and biological properties compared to similar compounds

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